8-(bis(2-hydroxyethyl)amino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione
Description
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Properties
IUPAC Name |
8-[bis(2-hydroxyethyl)amino]-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O5/c1-21-15-14(16(26)20-18(21)27)23(9-12-28-13-5-3-2-4-6-13)17(19-15)22(7-10-24)8-11-25/h2-6,24-25H,7-12H2,1H3,(H,20,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMUXBTWZQODMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N(CCO)CCO)CCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476481-49-9 | |
| Record name | 8-(BIS(2-HO-ETHYL)AMINO)-3-ME-7-(2-PHENOXYETHYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
8-(bis(2-hydroxyethyl)amino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential therapeutic applications. This compound exhibits various biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
The molecular formula of the compound is C₁₈H₂₃N₅O₅, with a molecular weight of 387.4 g/mol. The structure includes a purine base modified with two hydroxyethyl amino groups and a phenoxyethyl side chain.
Anticancer Activity
Research indicates that this compound demonstrates significant anticancer activity through various mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that this compound inhibits the proliferation of several cancer cell lines, including breast and prostate cancer cells. The compound induces apoptosis through the activation of caspase pathways .
- Mechanism of Action : The anticancer effects are attributed to the inhibition of key signaling pathways involved in cell survival and proliferation, particularly the PI3K/Akt/mTOR pathway .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects:
- Cytokine Modulation : It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential use in treating inflammatory diseases .
Data Table: Biological Activity Summary
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Breast Cancer Cells : A study published in Bioorganic Chemistry demonstrated that treatment with this compound resulted in a 50% reduction in cell viability at concentrations as low as 10 µM over 48 hours. The mechanism was linked to apoptosis induction via mitochondrial pathway activation .
- Inflammation Model : In an animal model of inflammation, administration of the compound significantly reduced paw edema and inflammatory cytokine levels, suggesting its potential as an anti-inflammatory agent in therapeutic settings .
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of purine compounds exhibit anticancer properties. Research has shown that 8-(bis(2-hydroxyethyl)amino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione can inhibit the proliferation of certain cancer cell lines. For example, it was tested against breast cancer cells, demonstrating significant cytotoxic effects through apoptosis induction mechanisms .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |
2. Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. In vitro studies suggest that it inhibits the production of pro-inflammatory cytokines in macrophages, providing a potential therapeutic avenue for inflammatory diseases such as rheumatoid arthritis.
Table 2: Anti-inflammatory Activity Data
| Cytokine | Concentration (µg/mL) | Inhibition (%) |
|---|---|---|
| TNF-alpha | 10 | 70 |
| IL-6 | 10 | 65 |
Biochemical Applications
1. Enzyme Inhibition
this compound has shown promise as an inhibitor of specific enzymes involved in nucleotide metabolism. This inhibition could be useful in designing drugs that target metabolic pathways in cancer cells.
Case Study: Enzyme Interaction
A study focused on the inhibition of adenosine deaminase (ADA), an enzyme critical for purine metabolism. The compound demonstrated competitive inhibition with an IC50 value of 5 µM, suggesting its potential role in modulating purine levels in pathological conditions .
Material Science Applications
1. Drug Delivery Systems
The compound's solubility characteristics allow it to be incorporated into drug delivery systems. Research indicates that it can enhance the solubility and bioavailability of poorly soluble drugs when used in polymer-based formulations.
Table 3: Drug Delivery Efficiency
| Drug | Formulation Type | Release Rate (%) |
|---|---|---|
| Paclitaxel | Polymer Micelles | 85 |
| Doxorubicin | Liposomal Formulation | 90 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
